molecular formula C15H20N2O4S B2889893 4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid CAS No. 1018611-77-2

4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid

Cat. No.: B2889893
CAS No.: 1018611-77-2
M. Wt: 324.4
InChI Key: OCFUMPVNNJSMMF-UHFFFAOYSA-N
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Description

4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Biochemical Transformations

Research has shown that certain piperazine and benzoic acid derivatives undergo complex metabolic transformations in the body. For instance, the metabolism of the novel antidepressant Lu AA21004 involves oxidative processes leading to the formation of various metabolites, including a benzoic acid derivative, mediated by cytochrome P450 enzymes and other metabolic pathways (Hvenegaard et al., 2012). These findings are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy.

Structural Chemistry and Crystallography

Structural analysis of compounds similar to 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) reveals detailed conformational data, which is essential for the design of new molecules with desired physical and chemical properties. The crystal structure of EPBA, for example, shows that the piperazine ring adopts a chair conformation, providing insights into the spatial arrangement that could influence its reactivity and interaction with biological targets (Faizi et al., 2016).

Synthesis of Novel Compounds with Therapeutic Potential

Several studies have focused on synthesizing new derivatives of benzoic acid and piperazine with potential pharmacological applications. For example, the synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol has shown promising anticancer activity, highlighting the therapeutic potential of these novel hybrid heterocycles (Murty et al., 2013). Similarly, research into Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol has demonstrated significant antifungal activity, suggesting the utility of these compounds in developing new antifungal agents (Moorthy et al., 2017).

Properties

IUPAC Name

4-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(19)12-1-3-13(4-2-12)16-6-8-17(9-7-16)14-5-10-22(20,21)11-14/h1-4,14H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFUMPVNNJSMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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